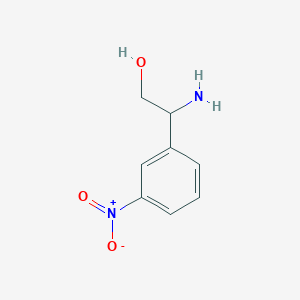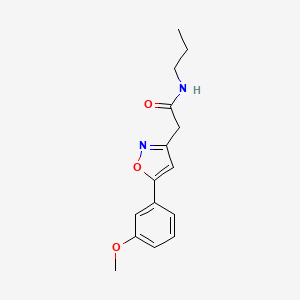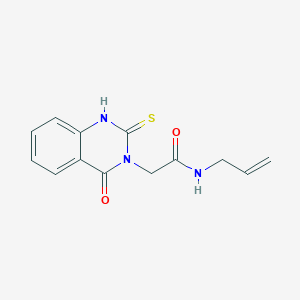![molecular formula C23H19ClN2O3S B2911129 (3E)-1-benzyl-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide CAS No. 893314-70-0](/img/structure/B2911129.png)
(3E)-1-benzyl-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3E)-1-benzyl-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide is a useful research compound. Its molecular formula is C23H19ClN2O3S and its molecular weight is 438.93. The purity is usually 95%.
BenchChem offers high-quality (3E)-1-benzyl-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3E)-1-benzyl-3-{[(3-chloro-2-methylphenyl)amino]methylene}-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Anti-Inflammatory Applications
The core structure of the compound is used in the synthesis of Tolfenamic Acid , which is known for its anti-inflammatory properties. It’s commonly used to treat conditions like migraine headaches and rheumatoid arthritis due to its ability to inhibit prostaglandin synthesis, thereby reducing inflammation and pain .
Analgesic Effects
As an NSAID, this compound can be used to alleviate pain. It works by blocking the production of certain chemical messengers in the brain that tell us we have pain. It’s particularly effective for musculoskeletal pain, such as sprains or strains .
Antipyretic Properties
Similar to other NSAIDs, this compound can be used to reduce fever. It does so by acting on the hypothalamus, the part of the brain that regulates body temperature, leading to peripheral vasodilation and increased perspiration, which helps cool the body .
Veterinary Medicine
In veterinary medicine, Tolfenamic Acid, which shares a similar structure with the compound , is used to reduce inflammation and pain associated with chronic diseases like osteoarthritis in animals, particularly cats and dogs .
Research on Cancer Therapeutics
There is ongoing research into the use of NSAIDs, including derivatives of Tolfenamic Acid, as potential cancer therapeutics. They are being studied for their ability to induce apoptosis in cancer cells and inhibit tumor growth .
Treatment of Menstrual Symptoms
NSAIDs like Tolfenamic Acid are also used to treat symptoms associated with menstrual cycles, such as cramps and pain, due to their ability to inhibit prostaglandins, which are elevated during menstruation and cause uterine contractions .
Potential Neuroprotective Agent
Emerging research suggests that NSAIDs, including Tolfenamic Acid and its derivatives, may have neuroprotective effects. They could potentially be used in the treatment of neurodegenerative diseases like Alzheimer’s by reducing inflammation in the brain .
Pharmaceutical Formulation and Drug Delivery
The compound’s physicochemical properties, such as solubility and stability, make it a candidate for pharmaceutical formulation studies. It can be used to develop sustained-release formulations or to improve the bioavailability of drugs .
Eigenschaften
IUPAC Name |
(3E)-1-benzyl-3-[(3-chloro-2-methylanilino)methylidene]-2,2-dioxo-2λ6,1-benzothiazin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClN2O3S/c1-16-19(24)11-7-12-20(16)25-14-22-23(27)18-10-5-6-13-21(18)26(30(22,28)29)15-17-8-3-2-4-9-17/h2-14,25H,15H2,1H3/b22-14+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJCKBXYFXHEXNL-HYARGMPZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC=C2C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C=CC=C1Cl)N/C=C/2\C(=O)C3=CC=CC=C3N(S2(=O)=O)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Ethyl 3-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)amino]-2-oxoethyl]sulfanylpropanoate](/img/structure/B2911050.png)
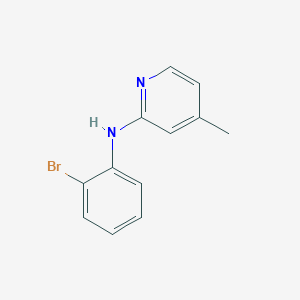
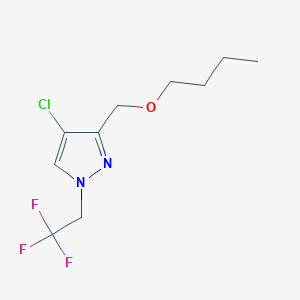
![1-{[5-Chloro-2-(difluoromethoxy)phenyl]methyl}-5-nitro-1,2-dihydropyridin-2-one](/img/structure/B2911054.png)

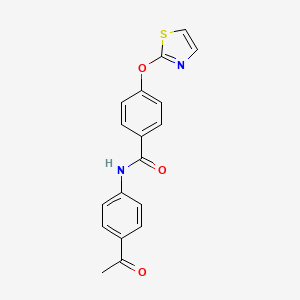
![4-[(2-Methylpropyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2911058.png)


